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Compound of Interest

Compound Name: 2-Bromo-4-methyl-1-nitrobenzene

Cat. No.: B189583

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming
the purity of 2-Bromo-4-methyl-1-nitrobenzene. By presenting experimental data alongside
data for common impurities and isomers, this document serves as a practical resource for the
unambiguous identification and quality control of this important chemical intermediate.

Introduction

2-Bromo-4-methyl-1-nitrobenzene is a key building block in the synthesis of various
pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can
significantly impact the yield, safety, and efficacy of the final product. Spectroscopic analysis
offers a powerful and non-destructive means of assessing the purity of this compound. This
guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-
Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Comparison of Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for 2-
Bromo-4-methyl-1-nitrobenzene and key comparative compounds: its structural isomer 4-
Bromo-2-methyl-1-nitrobenzene and a potential process impurity, 2-Bromo-4-methylaniline.

Table 1: TH NMR and 3C NMR Spectroscopic Data Comparison
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'H NMR Chemical Shifts (6, **C NMR Chemical Shifts

Compound
ppm) (3, ppm)
8.05 (d, J=2.0 Hz, 1H, H-3),
149.5 (C-1), 138.0 (C-4), 135.5
2-Bromo-4-methyl-1- 7.65 (dd, J=8.4, 2.0 Hz, 1H, H-
) (C-5), 132.0 (C-3), 125.0 (C-6),
nitrobenzene 5), 7.35 (d, J=8.4 Hz, 1H, H-6),
118.0 (C-2), 20.5 (-CH5)
2.40 (s, 3H, -CHs)
7.80 (d, J=8.5 Hz, 1H), 7.50 (d,
4-Bromo-2-methyl-1- 150.0, 137.5, 134.0, 130.0,
) J=1.9 Hz, 1H), 7.30 (dd, J=8.5,
nitrobenzene 128.5, 120.0, 18.0

1.9 Hz, 1H), 2.55 (s, 3H)

7.10 (d, J=1.5 Hz, 1H), 6.85

(dd, J=8.0, 1.5 Hz, 1H), 6.60 144.0, 132.5, 130.0, 118.0,
(d, J=8.0 Hz, 1H), 4.50 (br s, 115.5, 109.0, 17.0

2H, -NH2), 2.20 (s, 3H, -CHs)

2-Bromo-4-methylaniline[1][2]

Note: Data for 2-Bromo-4-methyl-1-nitrobenzene and 4-Bromo-2-methyl-1-nitrobenzene are
predicted values based on established NMR principles, as comprehensive experimental data is
not readily available in public databases.

Table 2: FTIR and Mass Spectrometry Data Comparison
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Key FTIR Absorptions Mass Spectrometry (m/z,
Compound .

(cm™?) fragmentation pattern)

3100-3000 (Ar C-H), 2950-

M+e: 215/217 (1:1), [M-NO2]*:
2-Bromo-4-methyl-1- 2850 (Alkyl C-H), 1590, 1480
_ 169/171, [M-Br]*+: 136, [C7Hs]*:

nitrobenzene (Ar C=C), 1520, 1345 (N-O %

stretch), 1050 (C-Br)

3100-3000 (Ar C-H), 2950-

M+e: 215/217 (1:1), [M-NO2]*:
4-Bromo-2-methyl-1- 2850 (Alkyl C-H), 1600, 1470
_ 169/171, [M-Br]*: 136, [C7He]*:

nitrobenzene (Ar C=C), 1525, 1350 (N-O %

stretch), 1040 (C-Br)

3450, 3350 (N-H stretch),

3100-3000 (Ar C-H), 2950-

- M+e: 185/187 (1:1), [M-Br]*:

2-Bromo-4-methylaniline[1] 2850 (Alkyl C-H), 1620, 1500 106

(Ar C=C), 1270 (C-N stretch),

1030 (C-Br)

Note: Fragmentation patterns are predicted based on common fragmentation rules for
aromatic, nitro, and halogenated compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of the 2-Bromo-4-methyl-1-nitrobenzene sample
in approximately 0.7 mL of deuterated chloroform (CDCIs) or another suitable deuterated
solvent in a standard 5 mm NMR tube.

 Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:

o Obtain a single-pulse spectrum with a 90° pulse width.
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o Set the spectral width to cover the range of -2 to 12 ppm.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

o Process the data with an exponential window function and Fourier transform.

o Reference the spectrum to the residual solvent peak (CDCls at 7.26 ppm).

e 13C NMR Acquisition:

o Obtain a proton-decoupled spectrum.

[¢]

Set the spectral width to cover the range of 0 to 200 ppm.

[e]

Acquire a larger number of scans (typically 1024 or more) due to the low natural
abundance of 13C.

[e]

Process the data with an exponential window function and Fourier transform.

o

Reference the spectrum to the solvent peak (CDCIs at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)
in an agate mortar and pestle. Press the resulting powder into a transparent pellet using a
hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Record the spectrum using an FTIR spectrometer.
o Data Acquisition:

o Collect the spectrum over the range of 4000 to 400 cm™1.
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o Co-add at least 16 scans to improve the signal-to-noise ratio.

o Record the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)

» Sample Introduction: Introduce the sample via a direct insertion probe or by gas
chromatography (GC-MS) for volatile samples.

« lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: Scan a mass range of m/z 40 to 400 using a quadrupole or time-of-flight
(TOF) mass analyzer.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The
presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with a nearly
1:1 ratio.
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Caption: Workflow for spectroscopic purity analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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